ANO1 inhibitor K786-4469

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ANO1 inhibitor K786-4469 is a small molecule inhibitor specifically designed to target anoctamin 1 (ANO1), a calcium-activated chloride channel. This compound has shown significant potential in suppressing cancer metastasis both in vitro and in vivo by modulating cholesterol metabolism and fibroblast function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K786-4469 involves multiple steps, including molecular docking and in silico screening of over 1,500,000 small molecules to identify the lead compound . The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in the available literature. the compound’s structure has been optimized through a series of preclinical studies to enhance its efficacy and stability .

Industrial Production Methods

Industrial production methods for K786-4469 are not explicitly detailed in the literature. Given its potential therapeutic applications, large-scale synthesis would likely involve standard pharmaceutical manufacturing processes, including high-throughput screening, optimization of reaction conditions, and rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

K786-4469 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation, reduction, or substitution. Its primary mode of action involves binding to specific sites on the ANO1 protein .

Common Reagents and Conditions

The compound’s interactions are facilitated under physiological conditions, typically involving aqueous solutions at body temperature (37°C) and neutral pH. The binding of K786-4469 to ANO1 is mediated by specific amino acid residues, such as ARG557 .

Major Products Formed

The major product of the interaction between K786-4469 and ANO1 is the inhibition of ANO1 activity, leading to downstream effects on cholesterol metabolism and cancer cell metastasis .

Scientific Research Applications

K786-4469 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

K786-4469 exerts its effects by binding to the ARG557 residue on the ANO1 protein, thereby inhibiting its activity . This inhibition leads to a decrease in intracellular cholesterol levels by modulating the CYP27A1-LXR-ABCA1/ABCG1 axis . Additionally, K786-4469 affects tumor cell-fibroblast cross-talk, reducing the production of inflammatory cytokines like IL1β and chemokines like CCL1, which are involved in cancer cell invasion and metastasis .

Comparison with Similar Compounds

Similar Compounds

T16Ainh-A01: Another ANO1 inhibitor that has been studied for its effects on chloride channel activity and cancer cell proliferation.

CaCCinh-A01: A compound that inhibits calcium-activated chloride channels, including ANO1, and has shown potential in reducing cancer cell migration.

Uniqueness of K786-4469

K786-4469 stands out due to its specific targeting of the ARG557 residue on ANO1, leading to a more effective inhibition of ANO1 activity and downstream effects on cholesterol metabolism and cancer metastasis . Its identification through high-throughput screening and molecular docking also highlights its potential as a lead compound for further drug development .

Properties

Molecular Formula |

C34H38N4O5S |

|---|---|

Molecular Weight |

614.8 g/mol |

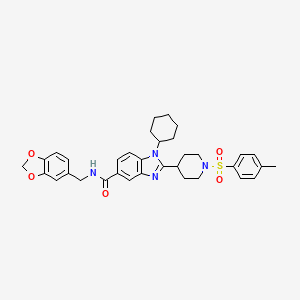

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]benzimidazole-5-carboxamide |

InChI |

InChI=1S/C34H38N4O5S/c1-23-7-11-28(12-8-23)44(40,41)37-17-15-25(16-18-37)33-36-29-20-26(10-13-30(29)38(33)27-5-3-2-4-6-27)34(39)35-21-24-9-14-31-32(19-24)43-22-42-31/h7-14,19-20,25,27H,2-6,15-18,21-22H2,1H3,(H,35,39) |

InChI Key |

HEKGDCDYXIIKKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CC7=C(C=C6)OCO7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.